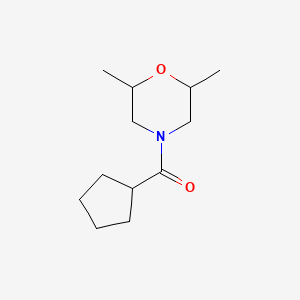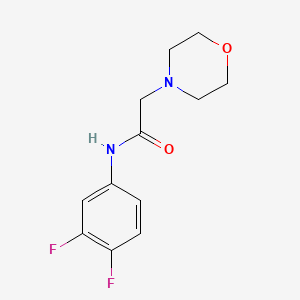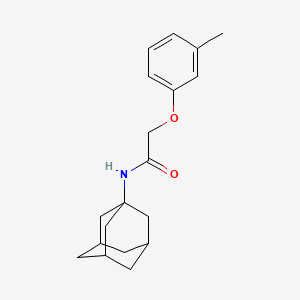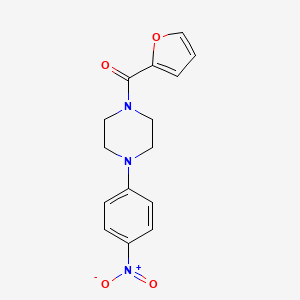
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopentylcarbonyl)-2,6-dimethylmorpholine, also known as CPCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCM is a morpholine derivative that has a cyclopentylcarbonyl group attached to it. This compound has been extensively studied for its unique properties and potential applications in drug discovery, material science, and catalysis.
作用機序
The exact mechanism of action of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and physiological effects:
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which play important roles in cancer cell growth and proliferation. Additionally, 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to affect the expression of several genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One of the main advantages of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to have potent antitumor activity, making it a promising candidate for the development of new cancer drugs. However, one of the limitations of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for the study of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. One area of research could focus on the development of new cancer drugs based on the structure of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. Additionally, further studies could be carried out to investigate the potential antimicrobial and antiviral properties of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. Finally, research could be carried out to investigate the potential use of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine in catalysis and material science applications.
Conclusion:
In conclusion, 4-(Cyclopentylcarbonyl)-2,6-dimethylmorpholine is a promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. Its ease of synthesis and potent antitumor activity make it a promising candidate for the development of new cancer drugs. Further research is needed to fully understand the mechanism of action of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine and its potential applications in other areas.
合成法
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine can be synthesized through several methods, including the reaction of 2,6-dimethylmorpholine with cyclopentanone in the presence of a suitable catalyst. The reaction occurs through the formation of an iminium ion intermediate, which is then reduced to form 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. The synthesis of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is relatively straightforward and can be carried out using standard laboratory equipment.
科学的研究の応用
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been extensively studied for its potential applications in drug discovery. It has been shown to have potent antitumor activity, making it a potential candidate for the development of new cancer drugs. Additionally, 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to have antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
特性
IUPAC Name |
cyclopentyl-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9-7-13(8-10(2)15-9)12(14)11-5-3-4-6-11/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKSHIJAEHLCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(2,6-dimethylmorpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-methyl-4-(2-methylphenoxy)pentyl]piperidine oxalate](/img/structure/B5187960.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)

![8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5187989.png)
![4-[(1-{3-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5187993.png)
![propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5188000.png)
![4-chloro-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5188005.png)

![4-[(benzylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)

![N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide](/img/structure/B5188035.png)